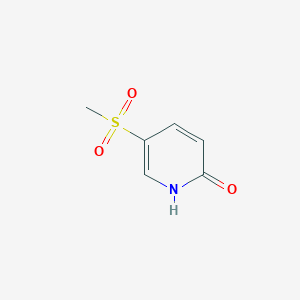

5-(Methylsulfonyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

5-methylsulfonyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-11(9,10)5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQLRNGQOCXUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18085-51-3 | |

| Record name | 5-methanesulfonyl-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 5-(Methylsulfonyl)pyridin-2(1H)-one typically involves functionalization of a pyridin-2-one core, either by direct sulfonylation or by transformation of a methylthio precursor to the methylsulfonyl group. The key synthetic challenge is the selective introduction of the methylsulfonyl group at the 5-position without affecting the lactam (pyridinone) moiety.

Preparation via Oxidation of 5-(Methylthio)pyridin-2(1H)-one

One common approach is the oxidation of the corresponding 5-(methylthio)pyridin-2(1H)-one to the methylsulfonyl derivative. This method involves:

- Starting material: 5-(Methylthio)pyridin-2(1H)-one.

- Oxidizing agents: Typically, strong oxidants such as hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), or oxone are used.

- Reaction conditions: The oxidation is carried out under controlled temperature (often room temperature to mild heating) and in polar solvents like acetic acid or dichloromethane.

- Outcome: The methylthio group is oxidized first to the sulfoxide and then to the sulfone (methylsulfonyl) group, yielding this compound.

This method is advantageous due to its straightforwardness and the availability of starting materials.

Direct Sulfonylation of Pyridin-2(1H)-one Derivatives

An alternative method involves direct sulfonylation at the 5-position of pyridin-2(1H)-one:

- Reagents: Methanesulfonyl chloride (methanesulfonyl chloride) is used as the sulfonyl donor.

- Catalysts/Base: A base such as triethylamine or pyridine is employed to neutralize the hydrochloric acid byproduct.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane are typical.

- Procedure: The pyridin-2(1H)-one is reacted with methanesulfonyl chloride under cooling to avoid side reactions.

- Purification: The product is isolated by recrystallization or chromatography.

This method allows direct installation of the methylsulfonyl group but requires careful control to avoid overreaction or sulfonylation at undesired positions.

Stepwise Synthesis from Pyridine Precursors

A more elaborate synthetic route involves:

- Step 1: Synthesis of 5-chloropyridin-2(1H)-one or 5-bromopyridin-2(1H)-one via halogenation of pyridin-2(1H)-one.

- Step 2: Nucleophilic substitution of the halogen with methylthiolate anion (generated from sodium methylthiolate or similar reagents) to give 5-(methylthio)pyridin-2(1H)-one.

- Step 3: Oxidation of the methylthio group to methylsulfonyl as described above.

This route offers regioselectivity and flexibility for further functionalization.

Research Findings and Data Summary

| Preparation Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Oxidation of 5-(Methylthio)pyridin-2-one | H₂O₂, m-CPBA, or oxone | Room temp to mild heat, polar solvent | 70-90 | Simple, direct, good yields | Requires careful oxidation control |

| Direct sulfonylation with methanesulfonyl chloride | Methanesulfonyl chloride, base | Cooling, aprotic solvent | 60-80 | Direct installation | Possible side reactions |

| Stepwise halogenation, substitution, oxidation | Halogenating agent, methylthiolate, oxidant | Multi-step, varied | 50-75 | Regioselective, versatile | Multi-step, longer synthesis |

Detailed Research Insights

Oxidation Process: Studies have shown that oxidation of methylthio to methylsulfonyl proceeds efficiently with oxone in aqueous acetonitrile, providing high purity products without extensive purification steps. The reaction is monitored by IR and NMR spectroscopy, confirming sulfone formation by characteristic S=O stretching bands and chemical shifts.

Direct Sulfonylation: Literature reports note that methanesulfonyl chloride reacts selectively with the 5-position of pyridin-2(1H)-one under mild basic conditions. The reaction avoids over-sulfonylation by controlling stoichiometry and temperature. Purification by recrystallization from polar solvents yields analytically pure material.

Stepwise Synthesis: The halogenation of pyridin-2(1H)-one at the 5-position is achieved using N-chlorosuccinimide or N-bromosuccinimide under acidic conditions. Subsequent nucleophilic substitution with sodium methylthiolate in DMF yields the methylthio intermediate. Oxidation with hydrogen peroxide completes the synthesis.

Notes on Scale-Up and Environmental Considerations

The oxidation step can be scaled up efficiently using oxone, an environmentally benign oxidant, avoiding chlorinated solvents or heavy metal catalysts.

Direct sulfonylation requires careful handling of methanesulfonyl chloride, a lachrymator, and the use of bases that generate salts requiring disposal.

Multi-step halogenation and substitution routes generate halide waste and require careful purification but offer synthetic flexibility.

Scientific Research Applications

Medicinal Chemistry

Biological Activity

Research indicates that 5-(Methylsulfonyl)pyridin-2(1H)-one exhibits several promising biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial efficacy.

- Anti-inflammatory Effects : In laboratory settings, the compound has been tested on lipopolysaccharide (LPS)-stimulated macrophages, resulting in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

- Antiviral Properties : Preliminary investigations suggest that it may act as an inhibitor of viral proteases, which could be relevant in developing treatments for emerging viral infections.

Material Science

This compound is utilized in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications in electronics and surface treatments. The compound's unique properties allow for the formation of various derivatives that can enhance material performance.

Case Study 1: Antimicrobial Efficacy

A study conducted at a prominent university evaluated the antimicrobial efficacy of this compound against common pathogens. The results highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, reinforcing its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Potential

In another controlled laboratory study, researchers assessed the anti-inflammatory effects of this compound. The compound significantly reduced inflammatory markers in treated macrophages, suggesting its utility in developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The keto group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

4-(Methylsulfonyl)pyridin-2(1H)-one

- Substituent : Methylsulfonyl group at position 3.

- Molecular Formula: C₆H₇NO₃S.

- Purity : 97% (HPLC).

- The 4-substituted derivative may exhibit distinct solubility and metabolic stability compared to the 5-substituted analogue .

6-Amino-5-(methylsulfanyl)pyrimidin-2(1H)-one

- Substituent: Methylsulfanyl (-SCH₃) at position 5 (pyrimidinone core).

- Molecular Formula : C₅H₇N₃OS.

- Molecular Weight : 157.19 g/mol.

- Pyrimidinone cores are structurally distinct but share pharmacological relevance in kinase inhibition .

Pyridinone Derivatives with Diverse Substituents

5-(Piperazine-1-carbonyl)pyridin-2(1H)-one (Compound 1o/1q)

5-Methylpyridin-2(1H)-one

- Substituent : Methyl group at position 5.

- Molecular Formula: C₆H₇NO.

- Hazard Profile : Irritant (H315, H318).

5-(3,5-Difluorophenyl)pyridin-2(1H)-one

- Substituent : 3,5-Difluorophenyl at position 5.

- Molecular Formula: C₁₁H₇F₂NO.

- Key Differences : The fluorinated aryl group introduces steric bulk and lipophilicity, favoring interactions with hydrophobic enzyme pockets .

Pharmacologically Active Derivatives

1-[2-(Dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one (Compound 36)

- Activity : Potent c-Src kinase inhibitor (IC₅₀ = 12.5 µM).

- Key Features: The hydroxy-methoxybenzoyl group enhances π-π stacking, while the dimethylaminoethyl side chain improves solubility .

5-(Trifluoromethyl)pyridin-2(1H)-one (Compound 1a)

- Substituent : Trifluoromethyl (-CF₃) at position 5.

- Application : Intermediate in anti-fibrotic agent synthesis. The -CF₃ group increases metabolic stability and electronegativity .

Key Trends and Insights

Substituent Position: Position 5 substitution optimizes steric and electronic interactions in pyridinone-based inhibitors, as seen in eIF4A3 and c-Src kinase modulators .

Electron-Withdrawing Groups : Sulfonyl (-SO₂CH₃) and carbonyl (-CO-) groups enhance polarity and target binding but may reduce oral bioavailability compared to lipophilic groups like -CF₃ .

Biological Selectivity : Fluorinated or aryl-substituted derivatives exhibit improved selectivity due to hydrophobic interactions, while sulfonyl groups may favor charged binding pockets .

Biological Activity

5-(Methylsulfonyl)pyridin-2(1H)-one, with the CAS number 18085-51-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with a methylsulfonyl group. The presence of the sulfonyl moiety enhances its solubility and potential interactions with biological targets.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness.

- Antiviral Activity : Preliminary investigations suggest potential antiviral properties, particularly as an inhibitor of viral proteases. This is particularly relevant in the context of emerging viral infections.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cellular models, indicating its potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have been proposed:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by mimicking substrate structures, thereby blocking the active sites of target enzymes.

- Cellular Interaction : It may interact with cellular membranes or specific receptors, leading to altered cellular responses.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antibacterial activity.

Case Study 2: Anti-inflammatory Potential

In a controlled laboratory setting, the anti-inflammatory effects were assessed using lipopolysaccharide (LPS)-stimulated macrophages. Treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), supporting its potential application in inflammatory disorders.

Research Findings

Recent publications have expanded on the understanding of this compound's biological activity:

- A study published in Nature Communications explored its role as a protease inhibitor, demonstrating that it can effectively reduce viral load in cell-based assays .

- Another investigation highlighted its ability to modulate immune responses, suggesting that it may serve as a therapeutic agent for autoimmune conditions .

Q & A

Q. What are the common synthetic routes for 5-(methylsulfonyl)pyridin-2(1H)-one, and how do reaction conditions influence yield?

The synthesis of pyridin-2(1H)-one derivatives often involves multi-component reactions or condensation steps. For example, pseudo-four-component reactions using salicylaldehydes, malononitrile, and substituted pyridinones have been employed to generate structurally complex analogs . Condensation reactions between pyrrolidine and pyridine rings are also common, with careful control of temperature and solvent polarity critical for optimizing yields. Methanol or DMF are frequently used as solvents, and catalysts like ammonium acetate may enhance reaction efficiency .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural characterization typically combines NMR (¹H/¹³C) spectroscopy for functional group identification and X-ray crystallography for resolving conformational details. For instance, crystal structure analysis of a related methylsulfonyl-containing pyrimidine derivative revealed an envelope conformation of the heterocyclic ring, stabilized by C–H⋯O hydrogen bonds . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups.

Q. What are the standard protocols for assessing the purity of this compound in pharmaceutical research?

Purity analysis often employs reverse-phase HPLC with UV detection (e.g., 254 nm) and a C18 column. Buffer systems like ammonium acetate (pH 6.5) are used to improve peak resolution . Additionally, elemental analysis and thin-layer chromatography (TLC) are routine for verifying absence of byproducts.

Advanced Research Questions

Q. How do steric and electronic effects of the methylsulfonyl group influence the compound’s reactivity and biological activity?

Q. What strategies resolve contradictions in biological assay data for pyridin-2(1H)-one derivatives?

Discrepancies in activity data may arise from variations in assay conditions (e.g., pH, solvent) or compound solubility. For example, low aqueous solubility of methylsulfonyl derivatives can limit bioavailability, leading to false negatives in cell-based assays . To address this, researchers use co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies. Parallel molecular docking studies can also clarify structure-activity relationships by identifying key binding interactions .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

Tools like SwissADME or Schrödinger’s QikProp calculate logP (lipophilicity), polar surface area, and solubility. Molecular dynamics simulations further assess membrane permeability and stability in biological matrices. For instance, the methylsulfonyl group’s polarity may reduce blood-brain barrier penetration, which can be validated via in vitro PAMPA assays .

Methodological Considerations

Q. What analytical techniques are critical for studying degradation products of this compound under stress conditions?

Forced degradation studies (acid/base hydrolysis, oxidative/thermal stress) coupled with LC-MS/MS identify major degradation pathways. For example, oxidative cleavage of the pyridinone ring might occur under acidic conditions, requiring mass spectral fragmentation patterns for confirmation . Stability-indicating HPLC methods are essential for quantifying degradation impurities.

Q. How do researchers design analogs to improve the metabolic stability of this compound?

Introducing electron-donating groups (e.g., methoxy) at specific positions can shield the sulfonyl group from enzymatic hydrolysis. Deuterium isotope effects or fluorination at metabolically labile sites (e.g., C-3 or C-5) are additional strategies. In vitro microsomal assays (human liver microsomes) quantify metabolic half-life improvements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.